An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-(Tert-butyl)-2-methyl-1-propanamine Hydrochloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-(Tert-butyl)-2-methyl-1-propanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for N-(tert-butyl)-2-methyl-1-propanamine hydrochloride (CAS 31820-18-5). Due to the limited availability of direct experimental spectra for this specific salt in public databases, this document synthesizes data from structurally related compounds and established principles of NMR spectroscopy to offer a robust set of predicted chemical shifts. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound. Furthermore, it outlines the fundamental concepts behind the spectral predictions and provides a comprehensive experimental protocol for the acquisition of NMR data for this and similar sterically hindered amine hydrochlorides.
Introduction: The Structural Elucidation of a Sterically Hindered Amine
N-(tert-butyl)-2-methyl-1-propanamine hydrochloride is a secondary amine salt characterized by significant steric hindrance around the nitrogen atom, contributed by the bulky tert-butyl and isobutyl groups. This structural feature influences its chemical reactivity and is of interest in various fields, including synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such organic molecules. This guide provides an in-depth examination of the expected proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound.
The protonation of the amine nitrogen to form the hydrochloride salt has a profound effect on the electronic environment of the neighboring atoms, leading to significant changes in their NMR chemical shifts. Understanding these effects is crucial for the correct interpretation of the resulting spectra.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-(tert-butyl)-2-methyl-1-propanamine hydrochloride. These predictions are based on the analysis of chemical shifts of analogous compounds such as tert-butylamine, isobutylamine, and other N-alkylated amines, taking into account the deshielding effect of the protonated nitrogen atom.[1][2][3][4][5][6][7] The predicted values are for spectra acquired in a common deuterated solvent like chloroform-d (CDCl₃) or deuterium oxide (D₂O). The exact chemical shifts can vary depending on the solvent, concentration, and temperature.[8]
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| (CH₃)₃C - | ~1.4 - 1.6 | Singlet (s) | 9H | The nine equivalent methyl protons of the tert-butyl group are expected to appear as a sharp singlet. The electron-withdrawing ammonium group will cause a downfield shift compared to the free amine. |
| -CH₂ - | ~2.8 - 3.2 | Doublet (d) | 2H | These methylene protons are adjacent to a methine proton and are significantly deshielded by the neighboring ammonium group, hence their downfield shift. |
| -CH (CH₃)₂ | ~2.0 - 2.4 | Multiplet (m) | 1H | This methine proton will be a multiplet due to coupling with the adjacent methylene and methyl protons. It is also deshielded by the ammonium group, though to a lesser extent than the alpha-protons. |
| -CH(CH₃ )₂ | ~1.0 - 1.2 | Doublet (d) | 6H | The six equivalent methyl protons of the isobutyl group will appear as a doublet due to coupling with the methine proton. |
| NH₂ ⁺ | ~8.0 - 10.0 | Broad Singlet (br s) | 2H | Protons on a positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange with trace amounts of water. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature.[9][10] |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| (C H₃)₃C- | ~28 - 32 | The methyl carbons of the tert-butyl group. |
| (CH₃)₃C - | ~55 - 60 | The quaternary carbon of the tert-butyl group, significantly deshielded by the adjacent nitrogen. |
| -C H₂- | ~50 - 55 | The methylene carbon, which is alpha to the nitrogen and therefore strongly deshielded. |
| -C H(CH₃)₂ | ~25 - 30 | The methine carbon of the isobutyl group. |
| -CH(C H₃)₂ | ~18 - 22 | The two equivalent methyl carbons of the isobutyl group. |
Structural Assignment and Rationale
The predicted chemical shifts are directly correlated with the molecular structure of N-(tert-butyl)-2-methyl-1-propanamine hydrochloride. The following diagram illustrates the different proton and carbon environments.
Figure 1: Structure and predicted ¹H and ¹³C NMR assignments.
The deshielding effect of the positively charged nitrogen atom is the most significant factor influencing the chemical shifts of the adjacent protons and carbons (the α and α' positions). This effect diminishes with distance, as seen in the more upfield shifts of the β-protons and carbons.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of N-(tert-butyl)-2-methyl-1-propanamine hydrochloride, the following experimental protocol is recommended.
Materials and Instrumentation
-
Sample: N-(tert-butyl)-2-methyl-1-propanamine hydrochloride
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O). CDCl₃ is suitable for many amine hydrochlorides, but D₂O can also be used and will result in the exchange of the N-H protons with deuterium, causing their signals to disappear from the ¹H spectrum.[1]
-
Internal Standard: Tetramethylsilane (TMS) for CDCl₃ (0 ppm for both ¹H and ¹³C). For D₂O, a different internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be used.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.[8]
Sample Preparation Workflow
Figure 2: Workflow for NMR sample preparation and data acquisition.
Spectrometer Parameters
-
¹H NMR:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons)
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Decoupling: Proton broadband decoupling.
-
Causality and Interpretation
The choice of experimental parameters is critical for obtaining a high-quality spectrum.
-
Solvent Selection: The choice of deuterated solvent is paramount. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, for amine hydrochlorides, solubility can sometimes be an issue. D₂O is an alternative, but the labile N-H protons will exchange with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum, which can be a useful diagnostic tool.[1]
-
Shimming: Proper shimming of the magnetic field is essential to achieve high resolution and symmetrical peak shapes, which is crucial for accurate multiplicity analysis.
-
Relaxation Delay: Adequate relaxation delays are necessary to ensure that all nuclei have returned to their equilibrium state before the next pulse, allowing for accurate integration of the signals. This is particularly important in ¹³C NMR for the quantification of different carbon environments.
Conclusion
References
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Shokhen, M., Albeck, A., & Senderowitz, H. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega. Available from: [Link]
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Abraham, R. J., et al. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Available from: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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